molecular formula C10H15NO B14020729 [(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol

[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol

Cat. No.: B14020729
M. Wt: 165.23 g/mol
InChI Key: KFFSIPSOOXTHHI-XMCUXHSSSA-N
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Description

[(2S,4R)-8-methylidene-6-azatricyclo[43002,4]nonan-1-yl]methanol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of functional groups such as the hydroxyl group at the methanol position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,4R)-8-methylidene-6-azatricyclo[43002,4]nonan-1-yl]methanol stands out due to its unique tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol

InChI

InChI=1S/C10H15NO/c1-7-3-10(6-12)9-2-8(9)5-11(10)4-7/h8-9,12H,1-6H2/t8-,9-,10?/m0/s1

InChI Key

KFFSIPSOOXTHHI-XMCUXHSSSA-N

Isomeric SMILES

C=C1CC2([C@H]3C[C@H]3CN2C1)CO

Canonical SMILES

C=C1CC2(C3CC3CN2C1)CO

Origin of Product

United States

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